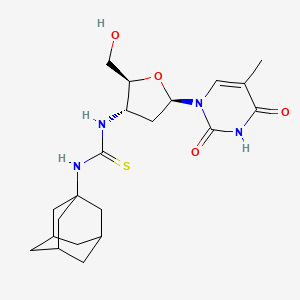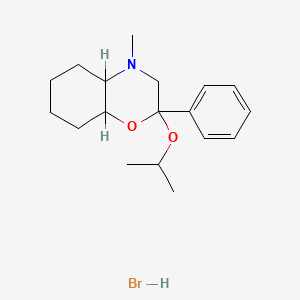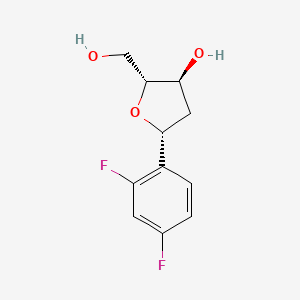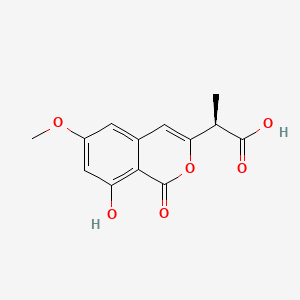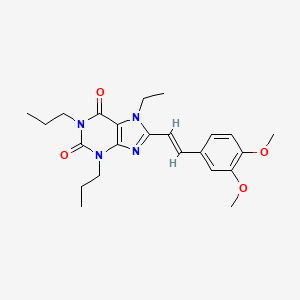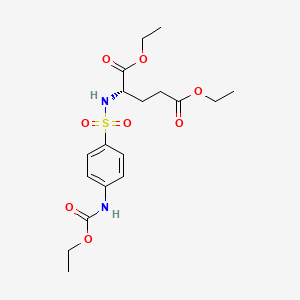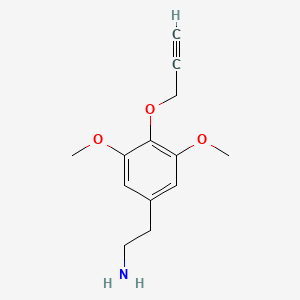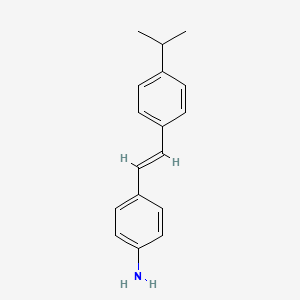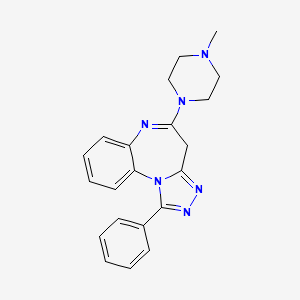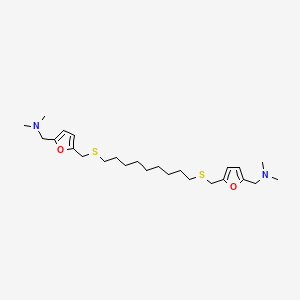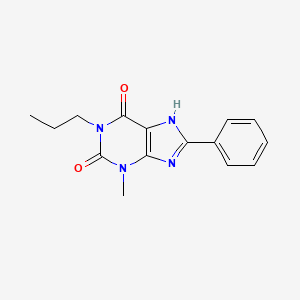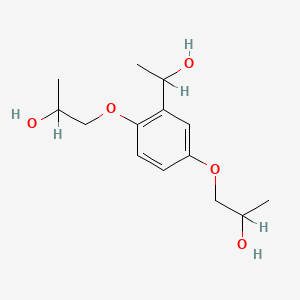
2,5-Bis(2-hydroxypropoxy)-alpha-methylbenzenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(2-hydroxypropoxy)-alpha-methylbenzenemethanol is an organic compound with a complex structure It is characterized by the presence of hydroxypropoxy groups attached to a methylbenzenemethanol core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-hydroxypropoxy)-alpha-methylbenzenemethanol typically involves multiple steps. One common method includes the etherification of a suitable precursor, followed by subsequent reactions to introduce the hydroxypropoxy groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, is also common to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(2-hydroxypropoxy)-alpha-methylbenzenemethanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the molecule or alter its properties.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
2,5-Bis(2-hydroxypropoxy)-alpha-methylbenzenemethanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of biochemical assays and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Wirkmechanismus
The mechanism by which 2,5-Bis(2-hydroxypropoxy)-alpha-methylbenzenemethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but often include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(4-hydroxyphenyl)propane: Known for its use in the production of polycarbonate plastics and epoxy resins.
2,5-Bis(allyloxy)terephthalohydrazide: Used in the synthesis of polymers and as a cross-linking agent.
Uniqueness
2,5-Bis(2-hydroxypropoxy)-alpha-methylbenzenemethanol is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring high reactivity and stability .
Eigenschaften
CAS-Nummer |
87048-93-9 |
|---|---|
Molekularformel |
C14H22O5 |
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
1-[3-(1-hydroxyethyl)-4-(2-hydroxypropoxy)phenoxy]propan-2-ol |
InChI |
InChI=1S/C14H22O5/c1-9(15)7-18-12-4-5-14(19-8-10(2)16)13(6-12)11(3)17/h4-6,9-11,15-17H,7-8H2,1-3H3 |
InChI-Schlüssel |
DXUICEGMIIVGOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC1=CC(=C(C=C1)OCC(C)O)C(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


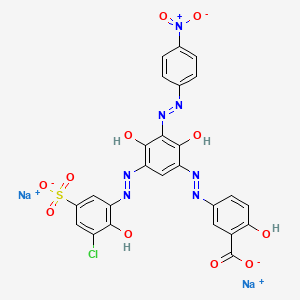
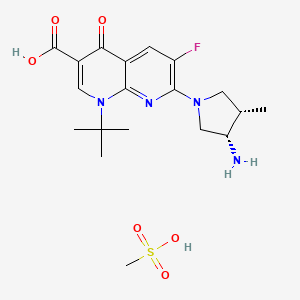
![(2S)-3-cyclohexyl-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2R)-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxyoxan-4-yl]oxypropanoic acid](/img/structure/B12738512.png)
